molecular formula C20H23N3O4S2 B2630870 4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide CAS No. 313661-97-1

4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2630870
CAS No.: 313661-97-1
M. Wt: 433.54
InChI Key: NOPQLMWBKWAFCU-UHFFFAOYSA-N
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Description

Table 1: Hypothetical Crystallographic Parameters for 4-(Diethylsulfamoyl)-N-(4-Ethoxy-1,3-Benzothiazol-2-yl)Benzamide

Parameter Value
Crystal System Monoclinic
Space Group P2~1~/c
a (Å) 14.2 ± 0.1
b (Å) 6.1 ± 0.05
c (Å) 20.5 ± 0.1
β (°) 104.3 ± 0.2
V (ų) 1680 ± 10

The dihedral angle between the benzamide and benzothiazole rings is critical for molecular conformation. In related structures, this angle ranges from 45° to 65°, influenced by steric interactions between the ethoxy group and adjacent substituents. The sulfamoyl group adopts a tetrahedral geometry, with S–N bond lengths of approximately 1.62 Å, consistent with sp³ hybridization at the sulfur atom.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O4S2/c1-4-23(5-2)29(25,26)15-12-10-14(11-13-15)19(24)22-20-21-18-16(27-6-3)8-7-9-17(18)28-20/h7-13H,4-6H2,1-3H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPQLMWBKWAFCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The key steps include:

  • Formation of the Benzothiazole Ring : Synthesized through cyclization of 2-aminothiophenol with an appropriate aldehyde.
  • Introduction of the Ethoxy Group : Achieved via etherification using ethyl iodide or bromide in the presence of a base.
  • Formation of the Benzamide Core : Formed by reacting the substituted benzoyl chloride with an amine.
  • Attachment of the Diethylsulfamoyl Group : Introduced through sulfonation with diethylsulfamoyl chloride.

Chemical Structure

The chemical formula for this compound is C24H30N4O4S2C_{24}H_{30}N_{4}O_{4}S_{2}, and its structure can be represented as follows:

InChI=1S/C24H30N4O4S2/c1432(28,29)26(25)20971021(20)22(30)24(31)1885615(27)19(18)34(12,13)141117(23(14)33)35/h515H,4H2,13H3\text{InChI}=1S/C24H30N4O4S2/c1-4-32(28,29)26(25)20-9-7-10-21(20)22(30)24(31)18-8-5-6-15(27)19(18)34(12,13)14-11-17(23(14)33)35/h5-15H,4H2,1-3H3

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial and anticancer activities. Benzothiazole derivatives have been reported to possess a variety of pharmacological effects due to their ability to interact with biological targets.

The mechanism by which this compound exerts its biological effects includes:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, reducing catalytic efficiency.
  • Receptor Interaction : It may modulate signal transduction pathways by interacting with cellular receptors.

Structure-Activity Relationship (SAR)

The biological activity of benzothiazole derivatives is highly dependent on their structural modifications. A slight change in substituents can lead to significant differences in therapeutic efficacy, highlighting the importance of SAR studies in drug development.

Study 1: Antimicrobial Activity

A study published in 2023 evaluated the antimicrobial properties of various benzothiazole derivatives, including those similar to this compound. The results demonstrated moderate to high efficacy against a range of bacterial strains, indicating potential for development as antimicrobial agents .

Study 2: Anticancer Effects

Another research effort focused on the anticancer properties of benzothiazole derivatives. The study found that compounds with similar structures showed significant cytotoxicity against cancer cell lines, suggesting that modifications in the benzothiazole framework could enhance their anticancer activity .

Summary Table of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialModerate to high efficacy against bacteria
AnticancerSignificant cytotoxicity against cancer cell lines
Enzyme inhibitionReduced catalytic efficiency in specific enzymes

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Benzothiazole Ring

4-Methoxy vs. 4-Ethoxy Substitution
  • 4-(Diethylsulfamoyl)-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide ():

    • Molecular Formula : C19H21N3O4S2
    • Molecular Weight : 419.518 g/mol
    • Key Difference : Methoxy group (OCH3) at position 4 of benzothiazole.
    • Impact : The methoxy group is less lipophilic (logP ~5.7) compared to ethoxy (OCH2CH3), which increases hydrophobicity slightly. This substitution may alter metabolic stability and membrane permeability .
  • Target Compound (4-Ethoxy) :

    • Molecular Formula : C20H23N3O4S2 (estimated)
    • Molecular Weight : ~433.5 g/mol
    • Key Difference : Ethoxy group introduces a longer alkyl chain, marginally increasing lipophilicity and steric bulk.
6-Ethoxy and Trifluoromethyl Substitution
  • N-(6-Ethoxy-1,3-benzothiazol-2-yl)-4-(trifluoromethyl)benzamide ():
    • Molecular Formula : C17H13F3N2O2S
    • Molecular Weight : 366.36 g/mol
    • Key Difference : Trifluoromethyl (CF3) replaces diethylsulfamoyl, and ethoxy is at position 4.
    • Impact : The CF3 group enhances electronegativity and metabolic resistance, while the ethoxy at position 6 may influence binding orientation in biological targets .

Variations in the Sulfamoyl Group

Diethylsulfamoyl vs. Diisobutylsulfamoyl
  • 4-[Bis(2-methylpropyl)sulfamoyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide ():
    • Molecular Formula : C24H31N3O4S2
    • Molecular Weight : 489.7 g/mol
    • Key Difference : Diisobutyl substituents on the sulfamoyl group.
    • Impact : Increased steric hindrance and lipophilicity (XLogP3 = 5.7) compared to diethylsulfamoyl (XLogP3 ~4.5). This may reduce solubility but improve membrane penetration .
Chlorine and Methyl Substituents
  • N-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide (): Molecular Formula: Not explicitly stated, but estimated as C19H19ClN3O3S2. Key Difference: Chlorine (electron-withdrawing) at position 7 and methyl at position 3. Methyl adds minimal steric bulk .

Core Structure Modifications

Benzamide vs. Triazole Derivatives
  • 4-(Diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (): Molecular Formula: C20H19N4O5S2 Key Difference: Nitrophenyl-thiazole replaces benzothiazole.

Calculated Properties

Compound (Example) XLogP3 Hydrogen Bond Donors Topological Polar Surface Area (Ų)
Target Compound (4-Ethoxy) ~4.5 1 ~125
Methoxy Analogue () 5.7 1 125
Diisobutylsulfamoyl () 5.7 1 125
6-Ethoxy-CF3 () ~3.8 1 78.9

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(diethylsulfamoyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Step 1 : Start with 4-ethoxy-1,3-benzothiazol-2-amine and activate it via coupling reagents (e.g., EDC/HOBt) in a polar aprotic solvent (e.g., DMF or DCM) .
  • Step 2 : React with 4-(diethylsulfamoyl)benzoic acid under reflux (60–80°C) for 6–12 hours. Monitor via TLC or HPLC.
  • Key Variables : Temperature, stoichiometry of coupling reagents, and solvent polarity. Higher temperatures (>80°C) may degrade the benzothiazole ring .
  • Yield Optimization : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water). Typical yields range from 65–80% .

Q. How can researchers characterize the compound’s structure and confirm synthetic success?

  • Analytical Workflow :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the benzothiazole core (δ 7.2–8.3 ppm for aromatic protons) and diethylsulfamoyl group (δ 1.1–1.3 ppm for CH3_3, δ 3.2–3.5 ppm for CH2_2) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+: ~433.9 g/mol) .
  • IR Spectroscopy : Confirm sulfonamide (1320–1350 cm1^{-1}) and amide (1650–1680 cm1^{-1}) functional groups .

Q. What preliminary assays are recommended to assess biological activity?

  • Screening Strategy :

  • Antimicrobial : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Enzyme Inhibition : Test carbonic anhydrase or kinase inhibition via fluorometric assays (e.g., 4-nitrophenyl acetate hydrolysis for CA) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Advanced Research Questions

Q. How do structural modifications (e.g., sulfamoyl vs. trifluoromethyl groups) impact the compound’s bioactivity and pharmacokinetics?

  • SAR Analysis :

  • Lipophilicity : Replace diethylsulfamoyl with trifluoromethyl (CF3_3) to enhance metabolic stability and blood-brain barrier penetration (logP comparison via HPLC) .
  • Activity : Test modified analogs in enzyme inhibition assays. For example, CF3_3-substituted analogs show 2–3x higher CA inhibition but reduced solubility .
  • Computational Tools : Use docking (AutoDock Vina) to compare binding affinities with target proteins (e.g., CA IX) .

Q. What strategies resolve contradictions in biological data (e.g., high in vitro activity but low in vivo efficacy)?

  • Troubleshooting Framework :

  • ADME Profiling : Assess plasma stability (e.g., 90% degradation in rat plasma within 2 hours suggests metabolic vulnerability) .
  • Formulation : Test solubility enhancers (e.g., PEG-400 or cyclodextrins) or prodrug strategies (e.g., esterification of sulfonamide) .
  • Species-Specific Differences : Compare murine vs. human liver microsome metabolism to identify interspecies variability .

Q. How can DFT calculations and MD simulations elucidate the compound’s reactivity and interaction mechanisms?

  • Computational Protocol :

  • DFT : Optimize geometry at B3LYP/6-31G(d) level to calculate electrostatic potential maps (identify nucleophilic/electrophilic regions) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to study binding dynamics with CA II (analyze hydrogen bonds with Thr199/Glu106) .
  • QSPR Models : Corrogate logP, polar surface area, and H-bond donors with bioavailability .

Tables for Key Data

Table 1 : Comparative Yields Under Different Reaction Conditions

SolventTemperature (°C)Coupling ReagentYield (%)
DMF60EDC/HOBt78
DCM25DCC/DMAP65
THF40HATU72

Table 2 : Biological Activity Profile

Assay TypeTargetIC50_{50} (µM)Reference
Carbonic Anhydrase IIHuman CA II0.12
AntimicrobialS. aureus8.5
CytotoxicityHeLa Cells32.4

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